

Introduction: The Enduring Significance of a Strained Scaffold

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Compound of Interest

Compound Name:	<i>tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate</i>
CAS No.:	154874-95-0
Cat. No.:	B1652650

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The azabicyclo[3.1.0]hexane framework, a conformationally constrained bicyclic system, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid three-dimensional structure allows for the precise positioning of pharmacophoric elements, making it a valuable component in the design of novel therapeutics.[3][4] Molecules incorporating this motif have demonstrated a wide range of biological activities, including antiviral, analgesic, and anticancer properties.[4][5] For instance, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is a crucial building block in antiviral drugs such as boceprevir and PF-07321332.[5]

The synthesis of this strained heterocyclic system, however, presents unique challenges due to the inherent ring strain of the fused cyclopropane and pyrrolidine rings. Over the decades, synthetic chemists have developed a diverse array of strategies to construct this valuable core, evolving from classical, multi-step sequences to highly efficient and stereoselective catalytic methodologies. This guide provides a comprehensive overview of the history and development of azabicyclo[3.1.0]hexane synthesis, with a focus on the core strategies, their mechanistic underpinnings, and their applications in modern organic chemistry.

Chapter 1: Foundational Strategies: Annulation of Pre-existing Cyclopropanes

Early approaches to the azabicyclo[3.1.0]hexane skeleton logically centered on the annulation of a five-membered pyrrolidine ring onto a pre-formed cis-1,2-disubstituted cyclopropane.[4] This strategy leverages the commercial availability or straightforward synthesis of functionalized cyclopropanes. The key challenge in this approach lies in the stereocontrolled formation of the cyclopropane precursor and the subsequent efficient cyclization to form the pyrrolidine ring.

A common starting point for this strategy is cyclopropane-cis-1,2-dicarboxylic acid or its corresponding anhydride.[4] These intermediates can be readily converted to the corresponding maleimides, which serve as versatile precursors for the 3-azabicyclo[3.1.0]hexane-2,4-dione core.[4] The choice of cyclopropanation method to access these precursors is critical and includes the catalyzed addition of diazoacetate esters to alkenes or the use of sulfur ylides.[4]

Chapter 2: Intramolecular Cyclization: Forging the Bicyclic Core in a Single Step

A more convergent approach to the azabicyclo[3.1.0]hexane system involves the intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. This strategy often relies on the power of transition metal catalysis to mediate the formation of the strained bicyclic ring system.

A notable example is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates.[5] This method has been successfully applied to the gram-scale synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate for antiviral agents.[5] The reaction proceeds via the formation of a ruthenium carbene intermediate, which then undergoes intramolecular cyclopropanation with a tethered alkene.

More recently, an alkylcarbene-mediated intramolecular alkene cyclopropanation has been developed using a Rhodium(II) catalyst.[6] This approach utilizes 2,4,6-triisopropylbenzenesulfonylhydrazones as precursors for the in situ generation of alkyl diazomethanes, which then undergo efficient intramolecular cyclopropanation to afford azabicyclo[3.1.0]hexanes in good to high yields under mild conditions.[6]

Chapter 3: Intermolecular Cyclopropanation of Pyrrole Derivatives: A Workhorse Reaction

One of the most significant and widely employed methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is the intermolecular cyclopropanation of 2,5-dihydropyrroles with diazo compounds, particularly ethyl diazoacetate.^{[7][8]} This reaction is typically catalyzed by dirhodium(II) complexes and has been the subject of extensive optimization to control stereoselectivity.^{[3][7][8]}

The choice of dirhodium(II) catalyst has a profound impact on the efficiency and diastereoselectivity of the cyclopropanation. While early procedures often required high catalyst loadings (1-7 mol%) and gave variable yields, recent advancements have enabled the use of catalyst loadings as low as 0.005 mol% with excellent results.^{[7][8]}

A key aspect of this methodology is the control of the exo vs. endo diastereoselectivity of the resulting bicyclic system. Through careful selection of the rhodium catalyst and reaction conditions, it is possible to selectively favor the formation of either the exo or endo isomer.^{[3][7]} For instance, the Davies group has demonstrated that by employing specific dirhodium(II) catalysts and subsequent selective hydrolysis or epimerization conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates can be obtained with high diastereomeric ratios (>30:1) without the need for chromatographic purification.^[3]

Comparative Data for Dirhodium(II)-Catalyzed Cyclopropanation

Catalyst	Catalyst Loading (mol%)	Yield (%)	exo:endo Ratio	Reference
Rh ₂ (OAc) ₄	1-7	8-66	Variable	^{[7][8]}
Rh ₂ (esp) ₂	0.005	76	~1:1	^[7]
Chiral Rh(II)	0.005	High	~1:5	^[3]

Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol is adapted from the work of Davies and coworkers.^[7]

- To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., toluene) is added the dirhodium(II) catalyst (0.005 mol%).
- The reaction mixture is heated to the desired temperature (e.g., 90 °C).
- A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over a period of several hours.
- Upon complete addition, the reaction is stirred until completion (monitored by TLC or NMR).
- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product, a mixture of exo and endo isomers, can then be subjected to selective hydrolysis or epimerization to isolate the desired isomer.

Chapter 4: [3+2] Cycloaddition Strategies: A Convergent Approach

1,3-Dipolar cycloaddition reactions provide a powerful and convergent route to the 3-azabicyclo[3.1.0]hexane core.^[9] A common strategy involves the reaction of an azomethine ylide with a cyclopropene.^[9] This approach allows for the rapid construction of the bicyclic system with high stereocontrol.

Both stable and in situ generated azomethine ylides can be employed in these cycloadditions. For example, the stable azomethine ylide derived from Ruhemann's purple has been shown to react with a variety of cyclopropenes to afford bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields and with high diastereofacial selectivity.^[9]

Asymmetric variants of this reaction have also been developed. Deng and coworkers reported the first asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes

catalyzed by a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex, providing enantioselective access to 3-azabicyclo[3.1.0]hexane derivatives.[9]

Chapter 5: Modern Palladium-Catalyzed Methodologies: Expanding the Toolkit

Palladium catalysis has emerged as a versatile tool for the synthesis of azabicyclo[3.1.0]hexanes, offering unique pathways to this scaffold.

One notable method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[10][11] This reaction proceeds with high yields and diastereoselectivities, providing a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives.[10] A key advantage of this method is its scalability, allowing for gram-scale synthesis.[10]

Another innovative approach is the palladium(0)-catalyzed cyclopropanation of allenenes.[12][13] This unusual reaction allows for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework from readily accessible starting materials.[12] The reaction is thought to proceed through a palladium-mediated tandem cyclization process.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides

This protocol is a general representation based on the work of Jiang and coworkers.[10]

- To a reaction vessel containing a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand is added the maleimide substrate (1.0 equiv) and the N-tosylhydrazone (1.2 equiv).
- A base (e.g., K₂CO₃) and a solvent (e.g., toluene) are added.
- The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC).
- After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated.
- The crude product is then purified by column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

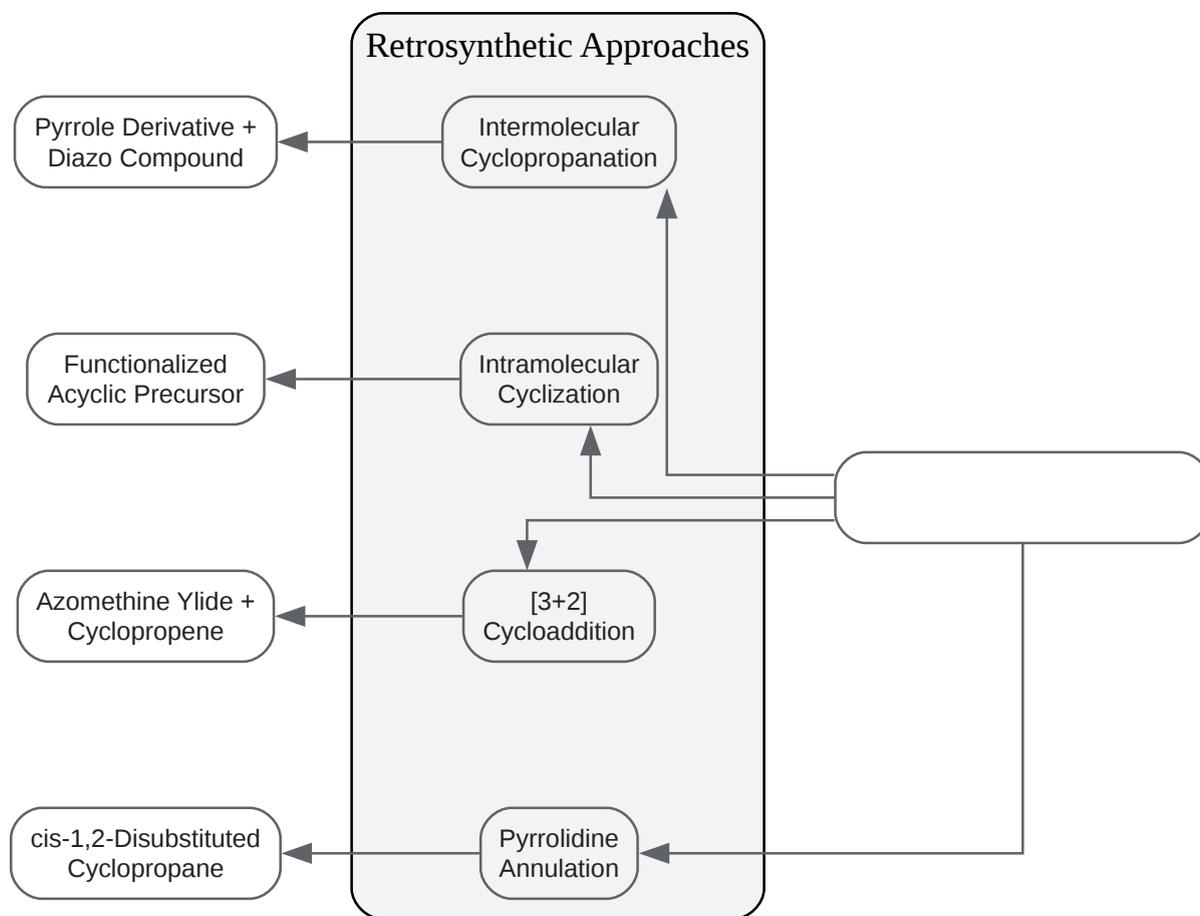
Chapter 6: Synthesis of Isomers and Key Derivatives

While the synthesis of 3-azabicyclo[3.1.0]hexane is the most extensively studied, methods for accessing other isomers, such as 2-azabicyclo[3.1.0]hexane and 6-azabicyclo[3.1.0]hexane, have also been developed. The synthesis of 2-azabicyclo[3.1.0]hexane derivatives has been achieved via an asymmetric Simmons-Smith reaction starting from glutamic acid.^[14] The synthesis of 6-azabicyclo[3.1.0]hexane derivatives can be accomplished through various routes, including the Blum–Ittah aziridination.^[15]

The development of practical and scalable syntheses for specific, pharmaceutically relevant derivatives is of great importance. For example, a robust, kilogram-scale synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane has been developed, which is a key intermediate for a range of active pharmaceutical ingredients.^[16] This synthesis relies on a Kulinkovich–de Meijere pyrroline cyclopropanation followed by a transamination reaction.^[16]

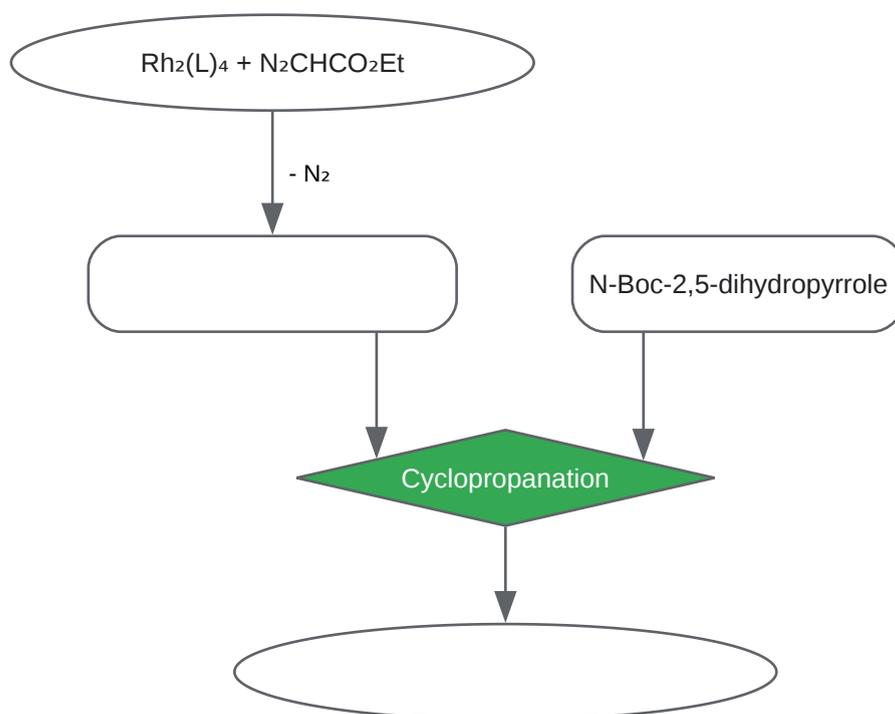
Visualizing the Synthetic Landscape

To better understand the key synthetic transformations, the following diagrams illustrate the core concepts discussed in this guide.



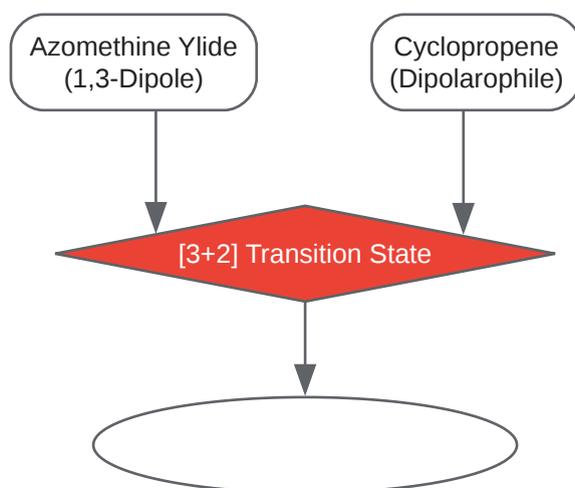
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Figure 1: General retrosynthetic approaches to the azabicyclo[3.1.0]hexane core.



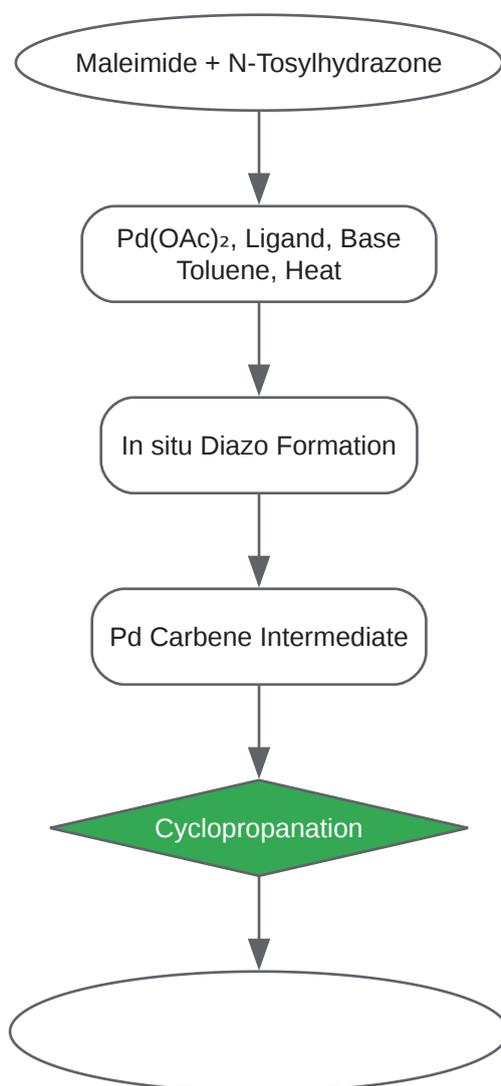
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Figure 2: Simplified mechanism of dirhodium(II)-catalyzed cyclopropanation.



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Figure 3: Schematic of the [3+2] dipolar cycloaddition approach.



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Figure 4: General workflow for palladium-catalyzed cyclopropanation of maleimides.

Conclusion and Future Outlook

The synthesis of the azabicyclo[3.1.0]hexane core has evolved significantly from its early beginnings. The field has progressed from classical, often lengthy synthetic sequences to highly efficient, catalytic, and stereoselective methods. The development of novel catalysts, particularly those based on rhodium and palladium, has been instrumental in this advancement, enabling the construction of this strained bicyclic system with unprecedented control and efficiency.

Despite these remarkable achievements, the quest for even more sustainable, atom-economical, and enantioselective methods continues. The development of organocatalytic approaches and the use of earth-abundant metal catalysts represent exciting future directions. [2] As the demand for novel, three-dimensional scaffolds in drug discovery grows, the azabicyclo[3.1.0]hexane core is poised to remain a target of significant interest, and the continued innovation in its synthesis will be crucial for unlocking its full potential in medicinal chemistry and beyond.

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